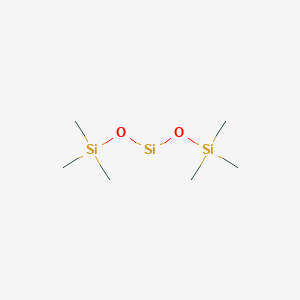

1,1,1,5,5,5-Hexamethyltrisiloxane

CAS No.: 93254-88-7

Cat. No.: VC3799867

Molecular Formula: C6H18O2Si3

Molecular Weight: 206.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93254-88-7 |

|---|---|

| Molecular Formula | C6H18O2Si3 |

| Molecular Weight | 206.46 g/mol |

| Standard InChI | InChI=1S/C6H18O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 |

| Standard InChI Key | QUSIXTNHZHDRQZ-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)O[Si]O[Si](C)(C)C |

| Canonical SMILES | C[Si](C)(C)O[Si]O[Si](C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

1,1,1,5,5,5-Hexamethyltrisiloxane possesses the molecular formula C₆H₂₀O₂Si₃ and a molecular weight of 208.48 g/mol . The structure consists of a central silicon atom bonded to two oxygen atoms, flanked by two trimethylsilyl groups (–OSi(CH₃)₃). This configuration confers symmetry and influences its reactivity, as the central silicon’s electrophilicity is modulated by electron-donating methyl groups .

Synonyms and Registry Information

The compound is interchangeably referred to as bis(trimethylsilyloxy)silane and Trisiloxane, 1,1,1,5,5,5-hexamethyl- . Its CAS registry number (93254-88-7) distinguishes it from isomers such as 1,1,3,3,5,5-hexamethyltrisiloxane (CAS 1189-93-1), which exhibits distinct physicochemical properties .

Synthesis and Production Methods

Conventional Synthesis Routes

The primary synthesis involves the reaction of hydroxytrimethylsilane (Me₃SiOH) with dichlorosilane (SiH₂Cl₂) in the presence of a base such as pyridine. This method, reported by Seyferth et al. (1984), achieves yields of approximately 60% under ether solvent conditions at −78°C . An alternative pathway employs magnesium-mediated coupling of trimethylsilanol, though this approach is less efficient due to side reactions .

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of Me₃SiOH attacks the electrophilic silicon center in SiH₂Cl₂. Pyridine acts as a HCl scavenger, preventing reversion to starting materials . The resultant product is purified via fractional distillation to isolate the target compound from oligomeric byproducts .

Physicochemical Properties

Thermal and Physical Properties

1,1,1,5,5,5-Hexamethyltrisiloxane is a colorless liquid with a density of 0.819 g/cm³ at 25°C . Its boiling point ranges between 135–140°C, while the flash point is 21°C, classifying it as a flammable liquid (DOT Class 3) . The low viscosity and high volatility make it suitable for applications requiring rapid solvent evaporation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 208.48 g/mol | |

| Density | 0.819 g/cm³ | |

| Boiling Point | 135–140°C | |

| Flash Point | 21°C | |

| Refractive Index | 1.3801 |

Chemical Reactivity

The compound undergoes hydrolysis in aqueous media, yielding hexamethyldisiloxane and silicic acid . Its central silicon atom is susceptible to electrophilic substitution, enabling functionalization with chlorinating agents (e.g., CCl₄) in the presence of PdCl₂ catalysts to produce chlorinated derivatives .

Applications and Industrial Uses

Silicone Polymer Precursor

1,1,1,5,5,5-Hexamethyltrisiloxane serves as a building block for silicone resins and elastomers. Its ability to form cross-linked networks via hydrosilylation with vinyl monomers is exploited in coatings and adhesives .

Pharmaceutical Intermediates

In organic synthesis, the compound acts as a silyl protecting group for hydroxyl functionalities. For example, it is utilized in the synthesis of ribonucleoside phosphoramidites, where it temporarily shields reactive sites during oligonucleotide assembly .

Specialty Fluids

The low surface tension and thermal stability of hexamethyltrisiloxane derivatives make them ideal for heat transfer fluids and dielectric coolants in high-performance electronics .

Environmental and Toxicological Profile

Toxicokinetics

Acute toxicity studies indicate low oral and dermal lethality (LD₅₀ > 2000 mg/kg in rats). Chronic exposure risks are uncharacterized, warranting precautionary measures to minimize workplace exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume